11-Mercaptoundecanamide
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Overview
Description
11-Mercaptoundecanamide is an organo-metallic compound with the molecular formula C11H23NOSThis compound is characterized by the presence of a thiol group (-SH) and an amide group (-CONH2), making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanamide can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-mercaptoundecanoic acid. This acid is then converted to this compound through an amidation reaction with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 11-Mercaptoundecanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers or thioesters
Scientific Research Applications
11-Mercaptoundecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Mercaptoundecanamide involves its ability to form strong bonds with metal surfaces through the thiol group, facilitating the formation of self-assembled monolayers. These monolayers can modulate surface properties, such as hydrophobicity and protein adsorption. The amide group contributes to the stability and functionality of these monolayers .
Comparison with Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
11-Mercaptoundecanol: Contains a hydroxyl group instead of an amide group.
11-Mercaptoundecylamine: Features an amine group instead of an amide group
Uniqueness: 11-Mercaptoundecanamide is unique due to its combination of a thiol and an amide group, which provides distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and functional surface modifications .
Properties
Molecular Formula |
C11H23NOS |
---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
11-sulfanylundecanamide |
InChI |
InChI=1S/C11H23NOS/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H2,12,13) |
InChI Key |
LBHLMQVBCVDGID-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)N |
Origin of Product |
United States |
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